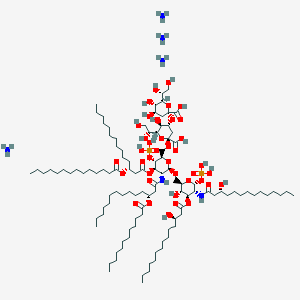

Kdo2-Lipid A ammonium

Description

BenchChem offers high-quality Kdo2-Lipid A ammonium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Kdo2-Lipid A ammonium including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C110H214N6O39P2 |

|---|---|

Molecular Weight |

2306.8 g/mol |

IUPAC Name |

azane;(2R,4R,5S,6R)-2-[(2R,4R,5S,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C110H202N2O39P2.4H3N/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2;;;;/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138);4*1H3/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-,97+,98+,99-,100-,101-,102-,103-,104-,105-,106-,109-,110-;;;;/m1..../s1 |

InChI Key |

HBSUHPVFGADBOQ-RAJSAFOISA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N.N.N.N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N.N.N.N |

Origin of Product |

United States |

Foundational & Exploratory

The Definitive Guide to the Structure of Kdo2-Lipid A Ammonium Salt

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Kdo2-Lipid A is the minimal and essential component of the lipopolysaccharide (LPS) found in the outer membrane of most Gram-negative bacteria.[1][2] It is a potent agonist of the Toll-like receptor 4 (TLR4) signaling pathway, playing a crucial role in the innate immune response to bacterial infections.[3][4][5] The ammonium salt of Kdo2-Lipid A is a commonly used, chemically defined form of this molecule, offering high purity and batch-to-batch consistency for research and development applications.[4][6][7] This technical guide provides a comprehensive overview of the structure of Kdo2-Lipid A ammonium salt, including its physicochemical properties, detailed experimental protocols for its characterization, and its interaction with the TLR4 signaling pathway.

Molecular Structure and Composition

Kdo2-Lipid A is a complex glycolipid composed of two main parts: a lipid A moiety and a disaccharide of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo).[1][8][9]

-

Lipid A Moiety: The lipid A portion serves as the hydrophobic anchor of the molecule within the bacterial outer membrane.[10][11] In Escherichia coli, a frequently studied model, the lipid A backbone consists of a β(1→6) linked disaccharide of two glucosamine (GlcN) residues. This disaccharide is typically phosphorylated at the 1 and 4' positions.[10][11] The backbone is acylated with several fatty acid chains. In E. coli, this typically includes four primary (R)-3-hydroxymyristoyl chains attached directly to the glucosamine units and two secondary acyl chains (lauroyl and myristoyl) attached to the hydroxyl groups of two of the primary fatty acids.[10][12]

-

Kdo Disaccharide: Two Kdo residues are attached to the 6'-position of the distal glucosamine unit of the lipid A backbone.[8][9] The first Kdo residue is linked via an α-(2→6) ketosidic bond to the lipid A.[8] The second Kdo residue is then linked to the first.

-

Ammonium Salt: The phosphate groups of the lipid A moiety are acidic and are typically neutralized by counterions. In the ammonium salt form, ammonium ions (NH₄⁺) serve this role, enhancing the solubility and stability of the molecule for experimental use.[4][6][7]

Quantitative Data

The following tables summarize the key quantitative data for Kdo2-Lipid A ammonium salt, primarily based on the well-characterized structure from E. coli.

Table 1: Physicochemical Properties of Kdo2-Lipid A Ammonium Salt

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁₀H₂₀₂N₂O₃₉P₂ · xNH₃ | [10] |

| Molecular Weight (Free Acid) | 2238.72 g/mol | [10] |

| Molecular Weight (Ammonium Salt) | ~2306.84 g/mol | [11][13][14] |

| Appearance | White to off-white powder | [8] |

Table 2: Mass Spectrometry Data for E. coli Kdo2-Lipid A

| Ion Type | m/z (observed) | Description | Reference(s) |

| [M-2H]²⁻ | 1117.7 | Doubly charged molecular ion | [15] |

| [M-H]⁻ | 2236.2 | Singly charged molecular ion | [2] |

| [M-H-Kdo]⁻ | 2016.2 | Loss of one Kdo residue | [2] |

| [M-H-2Kdo]⁻ | 1796.3 | Loss of two Kdo residues | [2] |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of Kdo2-Lipid A.

Isolation and Purification of Kdo2-Lipid A from E. coli

This protocol is adapted from the large-scale preparation described by Raetz et al. (2006).[1][15][16]

Experimental Workflow for Kdo2-Lipid A Purification

Caption: Workflow for the purification of Kdo2-Lipid A.

Methodology:

-

Cell Culture: Grow a heptose-deficient mutant strain of E. coli (e.g., WBB06) in a suitable broth medium.[17]

-

Lipid Extraction:

-

Silica Gel Chromatography:

-

Apply the crude lipid extract to a silica gel column.

-

Elute with a gradient of chloroform and methanol to separate Kdo2-Lipid A from other lipids.[16]

-

-

DEAE-Cellulose Chromatography:

-

Further purify the Kdo2-Lipid A fraction on a DEAE-cellulose anion-exchange column.

-

Elute with a salt gradient (e.g., ammonium acetate) in a chloroform/methanol/water solvent system.[16]

-

-

C18 Reverse-Phase Chromatography:

-

Perform a final purification step using a C18 reverse-phase column.

-

Elute with a gradient of an appropriate organic solvent (e.g., acetonitrile) in water.[16]

-

-

Conversion to Ammonium Salt and Lyophilization:

-

Desalt the purified Kdo2-Lipid A.

-

Convert to the ammonium salt by titration with ammonium hydroxide.

-

Lyophilize to obtain a stable powder.

-

Mass Spectrometry Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for determining the molecular weight and purity of Kdo2-Lipid A.[2][16][19]

Methodology:

-

Sample Preparation: Dissolve the purified Kdo2-Lipid A ammonium salt in a suitable solvent, such as a mixture of chloroform and methanol (2:1, v/v).[2]

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 0.2 µL/min).[2]

-

Mass Spectrometry Parameters:

-

Operate the mass spectrometer in negative ion mode.[2]

-

Set appropriate voltages for the capillary and cone.

-

Acquire data over a relevant m/z range (e.g., 700-2500).

-

-

Tandem MS (MS/MS): To confirm the structure, perform tandem mass spectrometry on the parent ion. Fragmentation will typically show the sequential loss of the Kdo residues.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, including the connectivity and stereochemistry of the molecule.[4][9][16]

Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of purified Kdo2-Lipid A in a deuterated solvent mixture, such as CDCl₃-CD₃OD-D₂O (2:3:1, v/v/v).[9][20]

-

NMR Experiments:

-

Data Analysis: Assign the proton and carbon signals based on their chemical shifts, coupling constants, and cross-peaks in the 2D spectra. The characteristic signals for the geminal protons at position 3 of the Kdo units are typically observed between 1.7 and 2.2 ppm in the ¹H spectrum.[4]

Biological Activity and Signaling Pathway

Kdo2-Lipid A is a potent activator of the innate immune system through the TLR4 signaling pathway.[3][5][18]

TLR4 Signaling Pathway Activated by Kdo2-Lipid A

References

- 1. Kdo2-Lipid A of Escherichia coli, a defined endotoxin that activates macrophages via TLR-4 [escholarship.org]

- 2. Construction and Characterization of an Escherichia coli Mutant Producing Kdo2-Lipid A [mdpi.com]

- 3. ATF3 Plays a Key Role in Kdo2-Lipid A-Induced TLR4-Dependent Gene Expression via NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kdo2-lipid A: structural diversity and impact on immunopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the TLR4 signaling pathway by polyphenols: A novel therapeutic strategy for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. avantiresearch.com [avantiresearch.com]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 9. Kdo2-Lipid A (KLA) = 90 HPLC 1246298-62-3 [sigmaaldrich.com]

- 10. Kdo2-Lipid A ammonium | 1246298-62-3 | OK184159 [biosynth.com]

- 11. researchgate.net [researchgate.net]

- 12. T38635-1mg | Kdo2-Lipid A ammonium [1246298-62-3] Clinisciences [clinisciences.com]

- 13. Kdo2-Lipid A ammonium|1246298-62-3|COA [dcchemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. Kdo2-Lipid A of Escherichia coli, a defined endotoxin that activates macrophages via TLR-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Construction and Characterization of an Escherichia coli Mutant Producing Kdo2-Lipid A - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Towards Mapping Electrostatic Interactions between Kdo2-Lipid A and Cationic Antimicrobial Peptides via Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Kdo2-lipid A, a TLR4-specific agonist, induces de novo sphingolipid biosynthesis in RAW264.7 macrophages, which is essential for induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthetic Pathway of Kdo2-Lipid A in E. coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

The outer membrane of Gram-negative bacteria, such as Escherichia coli, is a formidable barrier, crucial for their survival and pathogenesis. A key component of this membrane is lipopolysaccharide (LPS), which is anchored by its hydrophobic moiety, Lipid A. The minimal essential structure of Lipid A required for the viability of most Gram-negative bacteria is Kdo2-Lipid A.[1][2][3] This molecule is not only a critical structural component but also a potent activator of the host's innate immune system through Toll-like receptor 4 (TLR4), making its biosynthetic pathway a prime target for the development of novel antibiotics.[2][3] This technical guide provides a comprehensive overview of the nine enzymatic steps in the biosynthesis of Kdo2-Lipid A in E. coli, also known as the Raetz pathway. It includes a detailed description of each enzyme's function, quantitative kinetic data, detailed experimental protocols for key assays, and visual representations of the pathway and experimental workflows.

The Raetz Pathway: A Nine-Step Synthesis

The biosynthesis of Kdo2-Lipid A is a highly ordered process that begins in the cytoplasm and is completed at the inner leaflet of the inner membrane.[4][5] It involves a series of nine enzymatic reactions catalyzed by the "Lpx" and "Kdt" proteins.

Figure 1: The Kdo2-Lipid A biosynthetic pathway in E. coli.

Enzyme-by-Enzyme Analysis

LpxA: UDP-N-acetylglucosamine Acyltransferase

-

Function: LpxA catalyzes the first step of the pathway, the reversible transfer of an R-3-hydroxymyristoyl group from acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc).[6][7] This reaction is thermodynamically unfavorable.[6]

-

Gene: lpxA[8]

LpxC: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine Deacetylase

-

Function: LpxC catalyzes the second and committed step in Lipid A biosynthesis, an irreversible deacetylation of the UDP-3-O-(acyl)-GlcNAc intermediate produced by LpxA.[9][10] This step is a major point of regulation for the entire pathway.[11]

LpxD: UDP-3-O-(R-3-hydroxymyristoyl)glucosamine N-Acyltransferase

-

Function: LpxD adds a second R-3-hydroxymyristoyl chain, this time to the amino group of the glucosamine, forming UDP-2,3-diacylglucosamine.[13][14]

-

Gene: lpxD[8]

LpxH: UDP-diacylglucosamine Pyrophosphatase

-

Function: LpxH is a pyrophosphatase that cleaves the UDP moiety from UDP-2,3-diacylglucosamine, yielding UMP and 2,3-diacylglucosamine-1-phosphate (also known as Lipid X).[15][16]

-

Gene: lpxH[15]

LpxB: Lipid A Disaccharide Synthase

-

Function: LpxB condenses one molecule of UDP-2,3-diacylglucosamine with one molecule of Lipid X to form the disaccharide backbone of Lipid A, known as disaccharide-1-phosphate.[17][18]

-

Gene: lpxB[8]

LpxK: Lipid A 4'-kinase

-

Function: LpxK is a kinase that phosphorylates the 4'-position of the disaccharide-1-phosphate to produce Lipid IVA.[19][20]

-

Gene: lpxK[19]

KdtA (WaaA): Kdo Transferase

-

Function: The bifunctional enzyme KdtA (also known as WaaA) sequentially transfers two 3-deoxy-D-manno-octulosonic acid (Kdo) residues from CMP-Kdo to Lipid IVA, forming Kdo2-Lipid IVA.[5][21]

-

Gene: kdtA (waaA)[5]

LpxL: Late Acyltransferase

-

Function: LpxL is a late acyltransferase that adds a lauroyl (C12) chain to the 2'-position of the distal glucosamine unit of Kdo2-Lipid IVA.[22][23]

-

Gene: lpxL (htrB)[22]

LpxM: Late Acyltransferase

-

Function: LpxM is the final enzyme in the pathway, a late acyltransferase that adds a myristoyl (C14) chain to the 3'-position of the distal glucosamine unit, completing the synthesis of hexa-acylated Kdo2-Lipid A.[1]

-

Gene: lpxM (msbB)[1]

Quantitative Data

The following table summarizes the available kinetic parameters for the enzymes of the Kdo2-Lipid A biosynthetic pathway in E. coli.

| Enzyme | Substrate(s) | KM (µM) | kcat (s-1) | Reference(s) |

| LpxA | UDP-GlcNAc | ~1000 | ~0.03 | [19] |

| R-3-hydroxymyristoyl-ACP | ~1 | [19] | ||

| LpxC | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine | 2 | 1.5 | [9] |

| LpxD | UDP-3-O-(R-3-hydroxymyristoyl)-GlcN | 1.3 | N/A | [10] |

| R-3-hydroxymyristoyl-ACP | 1.9 | N/A | [10] | |

| LpxH | UDP-2,3-diacyl-GlcN | N/A | ~47 | [19] |

| LpxB | Lipid X | N/A | N/A | [23] |

| UDP-2,3-diacylglucosamine | N/A | N/A | [23] | |

| LpxK | Disaccharide-1-P | 7.0 ± 0.3 | 9.2 ± 0.1 | [22] |

| ATP | 1600 ± 200 | 12.3 ± 0.4 | [22] | |

| KdtA (WaaA) | Lipid IVA | 52 | N/A | [24] |

| CMP-Kdo | 88 | N/A | [24] | |

| LpxL | Kdo2-Lipid IVA | 15 ± 3 | 0.221 (µmol/min/mg) | [9] |

| Lauroyl-ACP | N/A | N/A | [9] | |

| LpxM | Kdo2-(lauroyl)-Lipid IVA | N/A | N/A | [25] |

| Myristoyl-ACP | N/A | N/A | [25] |

N/A: Data not available in the searched literature.

Experimental Protocols

This section provides detailed methodologies for assaying the activity of key enzymes in the Kdo2-Lipid A biosynthetic pathway.

LpxA Activity Assay (Fluorescence-based)

This protocol is adapted from a high-throughput compatible fluorescence anisotropy-based assay.[1]

Figure 2: Workflow for LpxA fluorescence-based activity assay.

Methodology:

-

Assay Preparation:

-

Prepare an assay buffer (e.g., 40 mM HEPES, pH 8.0, 1 mg/mL BSA).

-

Prepare solutions of UDP-GlcNAc, R-3-hydroxymyristoyl-ACP, and a fluorescently labeled peptide inhibitor.

-

Prepare a solution of purified LpxA enzyme at the desired concentration.

-

-

Reaction:

-

In a microplate well, combine the assay buffer, UDP-GlcNAc, R-3-hydroxymyristoyl-ACP, and the fluorescent peptide inhibitor.

-

Pre-incubate the mixture at 30°C for 3 minutes.

-

Initiate the reaction by adding the LpxA enzyme solution.

-

Incubate the reaction at 30°C for a defined period.

-

-

Detection and Analysis:

-

Measure the fluorescence polarization of the sample using a suitable plate reader.

-

A decrease in fluorescence polarization indicates the displacement of the fluorescent peptide by the reaction product or a competitive inhibitor, which can be correlated with LpxA activity.

-

LpxC Deacetylase Activity Assay (Fluorescence-based)

This protocol is based on a homogeneous fluorescence-based assay using a surrogate substrate.[9]

Figure 3: Workflow for LpxC fluorescence-based activity assay.

Methodology:

-

Assay Preparation:

-

Prepare an appropriate assay buffer.

-

Synthesize or obtain a surrogate substrate, such as UDP-3-O-(N-hexyl-propionamide)-N-acetylglucosamine.

-

Prepare a solution of purified LpxC enzyme.

-

-

Reaction and Derivatization:

-

In a microplate well, combine the assay buffer and the surrogate substrate.

-

Initiate the deacetylation reaction by adding the LpxC enzyme.

-

Incubate the reaction to allow for product formation.

-

Stop the reaction and add fluorescamine solution. Fluorescamine reacts with the primary amine of the deacetylated product to generate a fluorescent signal.

-

-

Detection and Analysis:

-

Measure the fluorescence intensity using a fluorometer (e.g., excitation at 390 nm and emission at 475 nm).

-

The increase in fluorescence is directly proportional to the amount of deacetylated product formed and thus to the LpxC activity.

-

LpxD Acyltransferase Assay (Radiometric)

This protocol is based on the use of a radiolabeled substrate and analysis by thin-layer chromatography (TLC).[4]

Methodology:

-

Assay Preparation:

-

Prepare [α-³²P]UDP-3-O-(R-3-hydroxymyristoyl)-α-D-glucosamine enzymatically.

-

Prepare a solution of the acyl donor, R-3-hydroxymyristoyl-ACP.

-

Prepare a solution of purified LpxD enzyme.

-

-

Reaction:

-

Combine the radiolabeled acceptor substrate and the acyl donor in a reaction tube.

-

Initiate the reaction by adding the LpxD enzyme.

-

Incubate the reaction at 30°C for a specified time.

-

-

Detection and Analysis:

-

Stop the reaction (e.g., by adding acid).

-

Spot the reaction mixture onto a silica TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate the substrate and product.

-

Visualize the radiolabeled spots using a phosphorimager and quantify the amount of product formed to determine enzyme activity.

-

LpxK Kinase Assay (Radiometric)

This protocol utilizes a ³²P-radiolabeled substrate and TLC for product separation.[22]

Methodology:

-

Assay Preparation:

-

Prepare ³²P-radiolabeled disaccharide-1-phosphate (DSMP).

-

Prepare an assay buffer containing 50 mM Tris pH 8.5, 0.5% (w/v) Triton X-100, 1 mg/mL BSA, and 0.1 M NaCl.

-

Prepare solutions of ATP, MgCl₂, and purified LpxK enzyme.

-

-

Reaction:

-

In a reaction tube, combine the assay buffer, ³²P-DSMP, ATP, and MgCl₂.

-

Initiate the reaction by adding the LpxK enzyme.

-

Incubate at 30°C for a defined time (e.g., 8 minutes).

-

-

Detection and Analysis:

-

Stop the reaction by spotting the mixture onto a silica TLC plate.

-

Develop the TLC plate to separate the DSMP substrate from the Lipid IVA product.

-

Visualize and quantify the radiolabeled spots using a phosphorimager to determine the percent conversion and calculate enzyme activity.

-

Conclusion

The biosynthetic pathway of Kdo2-Lipid A in E. coli is a complex and essential process, making it an attractive area of research for the development of new antibacterial agents. This guide provides a detailed overview of the nine enzymatic steps, compiling available quantitative data and outlining experimental protocols to facilitate further investigation. A thorough understanding of the enzymology of this pathway is critical for the rational design of potent and specific inhibitors that can combat the growing threat of multidrug-resistant Gram-negative bacteria. The provided diagrams and structured data aim to serve as a valuable resource for researchers in this field.

References

- 1. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellgs.com [cellgs.com]

- 3. Molecular Basis of Essentiality of Early Critical Steps in the Lipopolysaccharide Biogenesis in Escherichia coli K-12: Requirement of MsbA, Cardiolipin, LpxL, LpxM and GcvB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro reconstitution and steady-state analysis of the fatty acid synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WaaA of the Hyperthermophilic Bacterium Aquifex aeolicus Is a Monofunctional 3-Deoxy-d-manno-oct-2-ulosonic Acid Transferase Involved in Lipopolysaccharide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli | PLOS One [journals.plos.org]

- 7. m.youtube.com [m.youtube.com]

- 8. LIPID A MODIFICATION SYSTEMS IN GRAM-NEGATIVE BACTERIA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. devtoolsdaily.com [devtoolsdaily.com]

- 11. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Deoxy-D-manno-oct-2-ulosonic acid (Kdo) transferase (WaaA) and kdo kinase (KdkA) of Haemophilus influenzae are both required to complement a waaA knockout mutation of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. uniprot.org [uniprot.org]

- 16. researchgate.net [researchgate.net]

- 17. Global characterization of in vivo enzyme catalytic rates and their correspondence to in vitro kcat measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Translating microbial kinetics into quantitative responses and testable hypotheses using Kinbiont - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sketchviz.com [sketchviz.com]

- 20. General quantitative relations linking cell growth and the cell cycle in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DOT Language | Graphviz [graphviz.org]

- 22. Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Purification and Mutagenesis of LpxL, the Lauroyltransferase of Escherichia coli Lipid A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Structure-guided enzymology of the lipid A acyltransferase LpxM reveals a dual activity mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scholars.uthscsa.edu [scholars.uthscsa.edu]

Kdo2-Lipid A: A Key Pathogen-Associated Molecular Pattern in Innate Immunity and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Kdo2-Lipid A is the minimal and essential component of the lipopolysaccharide (LPS) found in the outer membrane of most Gram-negative bacteria, representing a critical pathogen-associated molecular pattern (PAMP).[1][2][3][4] Its recognition by the host's innate immune system, primarily through the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation factor 2 (MD-2), triggers a potent inflammatory response.[1][2][3][5][6] This response, while crucial for clearing bacterial infections, can become dysregulated and lead to severe conditions like septic shock.[1][3] The unique signaling cascade initiated by Kdo2-Lipid A presents a significant opportunity for immunopharmacological intervention, including the development of novel antibiotics, vaccines, and anti-inflammatory therapeutics.[1][2] This technical guide provides a comprehensive overview of the role of Kdo2-Lipid A as a PAMP, detailing its interaction with the TLR4/MD-2 complex, the subsequent signaling pathways, quantitative data on its activity, and key experimental protocols for its study.

The Structure and Recognition of Kdo2-Lipid A

Kdo2-Lipid A is an amphipathic molecule consisting of a hydrophobic lipid A anchor and a hydrophilic Kdo (3-deoxy-D-manno-oct-2-ulosonic acid) disaccharide.[1][5][6] The lipid A portion is typically composed of a bisphosphorylated glucosamine disaccharide backbone acylated with multiple fatty acid chains. The number and length of these acyl chains, as well as the phosphorylation pattern, can vary between bacterial species, significantly impacting the molecule's immunogenicity.[1][3] For instance, the hexa-acylated form found in Escherichia coli is a potent agonist of human TLR4, while the tetra-acylated lipid A of Yersinia pestis at human body temperature is a poor activator, allowing the bacterium to evade the immune system.[1][3]

The recognition of Kdo2-Lipid A is a multi-step process. In the bloodstream, LPS is initially bound by LPS-binding protein (LBP), which then facilitates its transfer to CD14 on the surface of immune cells like macrophages and dendritic cells.[1][6] CD14, in turn, presents the Kdo2-Lipid A to the TLR4/MD-2 receptor complex.[1][6] The lipid A moiety binds to a hydrophobic pocket within MD-2, and this binding event induces a conformational change in the TLR4/MD-2 complex, leading to its dimerization and the initiation of downstream signaling.[5][6][7]

Kdo2-Lipid A-Induced Signaling Pathways

Upon activation by Kdo2-Lipid A, TLR4 initiates two distinct intracellular signaling cascades: the MyD88-dependent and the TRIF-dependent pathways. These pathways culminate in the activation of transcription factors that orchestrate the inflammatory response.[8][9][10][11]

MyD88-Dependent Pathway

The MyD88-dependent pathway is the primary route for the production of pro-inflammatory cytokines.[8][11] Upon TLR4 dimerization, the TIR domain of TLR4 recruits the adaptor protein TIRAP (Mal), which in turn recruits Myeloid differentiation primary response 88 (MyD88).[6] MyD88 then associates with and activates members of the IRAK (IL-1 receptor-associated kinase) family, leading to the activation of TRAF6 (TNF receptor-associated factor 6).[9] TRAF6 ultimately activates the IKK (IκB kinase) complex, which phosphorylates and degrades the inhibitor of NF-κB (IκB), allowing the transcription factor NF-κB to translocate to the nucleus. Nuclear NF-κB then drives the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[9][10]

TRIF-Dependent Pathway

The TRIF-dependent pathway is initiated after the internalization of the TLR4/MD-2/LPS complex into endosomes.[9] This pathway involves the recruitment of the adaptor proteins TRAM (TRIF-related adaptor molecule) and TRIF (TIR-domain-containing adapter-inducing interferon-β).[9] TRIF activation leads to two major downstream events: the activation of the transcription factor IRF3 (interferon regulatory factor 3), which drives the production of type I interferons (e.g., IFN-β), and a delayed activation of NF-κB.[6][8][9] The TRIF-dependent pathway is crucial for the induction of an antiviral state and for the maturation of dendritic cells, bridging the innate and adaptive immune responses.[8]

Caption: Kdo2-Lipid A induced TLR4 signaling pathways.

Quantitative Data on Kdo2-Lipid A Activity

The biological activity of Kdo2-Lipid A can be quantified by measuring its ability to induce various cellular responses, such as the production of signaling molecules and cytokines. The following tables summarize key quantitative data from studies on Kdo2-Lipid A.

| Parameter | Cell Type | Value | Reference |

| EC50 for PGD2 Production | RAW 264.7 macrophages | 11 ± 1 ng/mL | [12] |

| EC50 for TNF-α Production | RAW 264.7 macrophages | 140 ± 70 ng/mL | [12] |

| Increase in Cellular Sphingolipids (24h stimulation) | RAW 264.7 macrophages | From 1.5 to 2.6 x 10⁹ molecules/cell | [9][10] |

Table 1: Potency of Kdo2-Lipid A in Macrophages

| Parameter | Cell Type | Observation | Reference |

| Gene Upregulation | Wild-type MEF cells | 211 out of 225 upregulated genes were dependent on ATF3 | [11] |

| Bioactivity Comparison | RAW 264.7 and bone marrow-derived macrophages | Kdo2-Lipid A bioactivity is comparable to that of LPS | [13][14] |

| TLR4-Deficient Cells | Bone marrow-derived macrophages | >1000-fold reduction in activity compared to wild-type | [13][14] |

Table 2: Cellular Responses to Kdo2-Lipid A

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the effects of Kdo2-Lipid A. This section provides methodologies for key assays.

TLR4 Activation Assay using HEK-Blue™ hTLR4 Reporter Cells

This assay quantifies TLR4 activation by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[15][16][17]

Materials:

-

HEK-Blue™ hTLR4 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

QUANTI-Blue™ Solution (InvivoGen)

-

Kdo2-Lipid A

-

Positive control (e.g., Ultrapure LPS from E. coli K-12)

-

Negative control (e.g., sterile, endotoxin-free water)

-

96-well flat-bottom plates

Procedure:

-

Cell Preparation:

-

Culture HEK-Blue™ hTLR4 cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 4.5 g/L glucose, 2 mM L-glutamine, and appropriate selection antibiotics until they reach 70-80% confluency.[8]

-

Resuspend cells in test medium (e.g., DMEM with 10% heat-inactivated FBS) to a density of approximately 140,000 cells/mL.[15]

-

-

Assay:

-

SEAP Detection:

-

Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.

-

Add 180 µL of resuspended QUANTI-Blue™ to each well of a new flat-bottom 96-well plate.[15][18]

-

Add 20 µL of the supernatant from the stimulated HEK-Blue™ hTLR4 cells to the corresponding wells.[15][18]

-

Measure the absorbance at 620-655 nm using a spectrophotometer.[15][18]

-

Caption: Workflow for TLR4 activation assay using HEK-Blue™ cells.

Cytokine Secretion Assay by ELISA

This protocol describes a sandwich ELISA for the quantification of cytokines (e.g., TNF-α, IL-6) in the supernatant of cells stimulated with Kdo2-Lipid A.[6][19][20]

Materials:

-

96-well ELISA plates

-

Capture antibody (specific for the cytokine of interest)

-

Detection antibody (biotinylated, specific for the cytokine of interest)

-

Recombinant cytokine standard

-

Streptavidin-HRP

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Cell culture supernatant from Kdo2-Lipid A-stimulated cells

Procedure:

-

Plate Coating:

-

Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate.

-

Incubate overnight at 4°C.[20]

-

-

Blocking:

-

Wash the plate three times with wash buffer.

-

Add 200 µL of blocking buffer (e.g., assay diluent) to each well and incubate for 1-2 hours at room temperature.[20]

-

-

Sample and Standard Incubation:

-

Wash the plate three times.

-

Prepare serial dilutions of the recombinant cytokine standard.

-

Add 100 µL of standards and cell culture supernatants to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate three times.

-

Add 100 µL of diluted biotinylated detection antibody to each well.

-

Incubate for 1 hour at room temperature.[20]

-

-

Streptavidin-HRP Incubation:

-

Wash the plate three times.

-

Add 100 µL of diluted Streptavidin-HRP to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Development and Measurement:

Co-Immunoprecipitation of TLR4 and Adaptor Proteins

This protocol outlines the co-immunoprecipitation of TLR4 with its adaptor proteins (MyD88 or TRIF) from cell lysates after stimulation with Kdo2-Lipid A.

Materials:

-

Cells expressing TLR4 (e.g., RAW 264.7 macrophages or HEK293 cells transfected with TLR4)

-

Kdo2-Lipid A

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against TLR4 for immunoprecipitation

-

Antibodies against MyD88 and TRIF for Western blotting

-

Protein A/G magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., Laemmli sample buffer)

Procedure:

-

Cell Stimulation and Lysis:

-

Culture cells and stimulate with Kdo2-Lipid A for the desired time.

-

Wash cells with ice-cold PBS and lyse on ice with lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-TLR4 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads and wash them three to five times with wash buffer.

-

Elute the protein complexes from the beads by adding elution buffer and heating at 95-100°C for 5-10 minutes.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against MyD88 or TRIF.

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect by chemiluminescence.

-

Conclusion

Kdo2-Lipid A is a potent PAMP that plays a central role in the initiation of the innate immune response to Gram-negative bacterial infections. Its interaction with the TLR4/MD-2 complex triggers a complex signaling network involving both MyD88-dependent and TRIF-dependent pathways, leading to the production of a wide array of inflammatory mediators. A thorough understanding of the structure-activity relationship of Kdo2-Lipid A and the intricacies of its signaling pathways is crucial for the development of novel therapeutics aimed at modulating the immune response. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the immunomodulatory properties of Kdo2-Lipid A for the treatment of infectious and inflammatory diseases.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Kdo2-lipid A: structural diversity and impact on immunopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TLR4/MyD88/PI3K interactions regulate TLR4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of gene expression changes in response to genotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eubopen.org [eubopen.org]

- 8. Kdo2-Lipid A, a TLR4-specific Agonist, Induces de Novo Sphingolipid Biosynthesis in RAW264.7 Macrophages, Which Is Essential for Induction of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kdo2-lipid A, a TLR4-specific agonist, induces de novo sphingolipid biosynthesis in RAW264.7 macrophages, which is essential for induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ATF3 Plays a Key Role in Kdo2-Lipid A-Induced TLR4-Dependent Gene Expression via NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. escholarship.org [escholarship.org]

- 13. Kdo2-Lipid A of Escherichia coli, a defined endotoxin that activates macrophages via TLR-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 101.200.202.226 [101.200.202.226]

- 15. invivogen.com [invivogen.com]

- 16. invivogen.com [invivogen.com]

- 17. 101.200.202.226 [101.200.202.226]

- 18. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 19. Cytokine Elisa [bdbiosciences.com]

- 20. Cytokine analysis - ELISA / CBA [sanquin.org]

Kdo2-Lipid A: The Minimal Structural Component of Lipopolysaccharide - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. The immunostimulatory activity of LPS is primarily attributed to its lipid A moiety. Kdo2-Lipid A, consisting of a bisphosphorylated glucosamine disaccharide backbone with acyl chains and two 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues, represents the minimal structural component of LPS essential for the viability of most Gram-negative bacteria.[1][2][3][4] This guide provides a comprehensive technical overview of Kdo2-Lipid A, its biosynthesis, its role in innate immunity, and the experimental methodologies used to study this critical molecule. Its well-defined structure and potent, TLR4-specific bioactivity make it an invaluable tool for research into innate immunity and a promising candidate for the development of novel vaccine adjuvants and immunomodulatory drugs.[1][4][5]

The Biosynthesis of Kdo2-Lipid A: The Raetz Pathway

The biosynthesis of Kdo2-Lipid A in Gram-negative bacteria occurs via the highly conserved Raetz pathway, which involves a series of nine enzymatic steps.[1][3][6] This pathway begins in the cytoplasm and is completed at the inner membrane. The enzymes of the Raetz pathway are attractive targets for the development of new antibiotics.[1][2][6]

The key enzymes and steps in the Raetz pathway are:

-

LpxA : Acylates UDP-N-acetylglucosamine (UDP-GlcNAc) at the 3-hydroxyl group.

-

LpxC : Deacetylates the product of the LpxA reaction. This is the first committed step in lipid A biosynthesis.[6]

-

LpxD : Transfers a second acyl chain to the amino group of the glucosamine.

-

LpxH : Cleaves the UDP moiety to yield lipid X.

-

LpxB : Condenses lipid X with a second molecule of UDP-2,3-diacyl-GlcN to form the disaccharide backbone.

-

LpxK : Phosphorylates the 4'-position of the disaccharide.

-

KdtA (WaaA) : Transfers two Kdo residues to the 6'-position of the lipid A precursor.

-

LpxL : Adds a lauroyl acyl chain.

-

LpxM : Adds a myristoyl acyl chain to complete the hexa-acylated Kdo2-Lipid A structure found in E. coli.[7]

Kdo2-Lipid A and Innate Immune Signaling via TLR4

Kdo2-Lipid A is the principal molecular pattern of Gram-negative bacteria that is recognized by the Toll-like receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation factor 2 (MD-2).[4][7][8] This recognition event initiates a signaling cascade that leads to the activation of the innate immune system and the production of pro-inflammatory cytokines.[9][10][11]

The signaling pathway is initiated by the binding of Kdo2-Lipid A to the hydrophobic pocket of MD-2, which then induces the dimerization of the TLR4-MD-2 complex.[4][12] This dimerization brings the intracellular Toll/interleukin-1 receptor (TIR) domains of TLR4 into close proximity, allowing for the recruitment of adaptor proteins and the initiation of downstream signaling.

Two major signaling pathways are activated downstream of TLR4:

-

MyD88-dependent pathway : This pathway leads to the early activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7][10]

-

TRIF-dependent pathway : This pathway is activated later and leads to the production of type I interferons.[7]

Data Presentation

Table 1: Mass Spectrometric Analysis of E. coli Kdo2-Lipid A

| Ion Species | Observed m/z | Interpretation | Reference |

| [M-H]⁻ | 2236.2 | Deprotonated Kdo2-Lipid A | [12][13][14] |

| [M-H-Kdo]⁻ | 2016.2 | Loss of one Kdo residue | [12][14] |

| [M-H-2Kdo]⁻ | 1796.3 | Loss of two Kdo residues (Lipid A) | [12][14] |

Table 2: Biological Activity of Kdo2-Lipid A in Macrophage Cell Lines

| Cell Line | Stimulant | Concentration | Cytokine Measured | Response | Reference |

| RAW 264.7 | Kdo2-Lipid A | 100 ng/mL | TNF-α | Significant induction | [7][15] |

| RAW 264.7 | Kdo2-Lipid A | 100 ng/mL | IL-6 | Significant induction | [7] |

| THP-1 | Kdo2-Lipid A | 10-100 ng/mL | TNF-α | Dose-dependent increase | [7] |

| THP-1 | Kdo2-Lipid A | 10-100 ng/mL | IL-8 | Dose-dependent increase | [16] |

Table 3: EC50 Values for TLR4 Activation by Kdo2-Lipid A

| Cell Line | Readout | EC50 (ng/mL) | Reference |

| RAW 264.7 | PGD2 production | 11 ± 1 | [15] |

| RAW 264.7 | TNFα production | 140 ± 70 | [15] |

Experimental Protocols

Protocol 1: Extraction and Purification of Kdo2-Lipid A from E. coli

This protocol is adapted from methods described for the extraction of Kdo2-Lipid A from heptose-deficient E. coli strains, such as WBB06.[1][2][10][17]

Materials:

-

Heptose-deficient E. coli cell paste

-

Chloroform

-

Methanol

-

1.0 M NaCl

-

12.5 mM Sodium Acetate, pH 4.5

-

Silica gel 60 TLC plates

-

DEAE-cellulose chromatography column

-

C18 reverse-phase chromatography column

Procedure:

-

Cell Lysis and Initial Extraction:

-

Resuspend the E. coli cell pellet in a single-phase mixture of chloroform:methanol:1.0 M NaCl (1:2:0.8, v/v/v).[10]

-

Stir the mixture for 1 hour at room temperature.

-

Centrifuge to pellet the cell debris. The supernatant contains the Kdo2-Lipid A.

-

To the supernatant, add chloroform and 1.0 M NaCl to create a two-phase system.

-

Collect the lower organic phase containing the Kdo2-Lipid A.

-

Dry the organic phase by rotary evaporation.

-

-

Mild Acid Hydrolysis (to release Lipid A from any remaining LPS):

-

Resuspend the dried lipid extract in 12.5 mM sodium acetate, pH 4.5.

-

Heat at 100°C for 30 minutes.[10]

-

Convert the suspension to a two-phase Bligh-Dyer mixture by adding chloroform and methanol.

-

Collect and dry the lower organic phase.

-

-

Chromatographic Purification:

-

Further purify the Kdo2-Lipid A using a series of chromatographic steps, typically including silica gel, DEAE-cellulose, and C18 reverse-phase chromatography.[17]

-

Monitor fractions using TLC and/or mass spectrometry.

-

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS) of Kdo2-Lipid A

Sample Preparation:

-

Dissolve the purified Kdo2-Lipid A in a solvent mixture of chloroform and methanol (2:1, v/v).[10]

-

For negative ion mode analysis, the sample can be infused in a solution of acetonitrile:water (70:30, v/v) containing 10 mM ammonium acetate.[18]

Instrumentation and Analysis:

-

Infuse the sample into the ESI source at a low flow rate (e.g., 0.2 µL/min).[10]

-

Acquire spectra in negative ion mode.

-

For tandem MS (MS/MS) analysis, select the parent ion of interest (e.g., m/z 2236.2 for [M-H]⁻) and subject it to collision-induced dissociation.[14]

Protocol 3: Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Quantification (Gel-Clot Method)

This is a qualitative or semi-quantitative assay for the detection of endotoxin.[13][19][20]

Materials:

-

LAL reagent, reconstituted according to the manufacturer's instructions.

-

Endotoxin standard (Control Standard Endotoxin, CSE).

-

LAL Reagent Water (endotoxin-free).

-

Depyrogenated glass test tubes (10 x 75 mm).

-

Heating block or water bath at 37°C.

Procedure:

-

Preparation of Standards and Samples:

-

Prepare a series of two-fold dilutions of the CSE to bracket the labeled sensitivity of the LAL reagent.[13]

-

Prepare dilutions of the test sample.

-

Include a negative control (LAL Reagent Water).

-

-

Assay:

-

Reading the Results:

-

Carefully invert each tube 180°.

-

A positive result is indicated by the formation of a solid gel clot that remains at the bottom of the tube.

-

A negative result is indicated by the absence of a solid clot (the solution remains liquid).

-

The endotoxin concentration of the sample is determined by the last dilution that gives a positive result.

-

Protocol 4: Cytokine Production Assay in Macrophages

Cell Culture and Stimulation:

-

Plate macrophage cells (e.g., RAW 264.7 or THP-1) in 96-well plates at a suitable density (e.g., 1 x 10⁵ cells/mL).[7]

-

Allow the cells to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of Kdo2-Lipid A (e.g., 0.1, 1, 10, 100 ng/mL).[7]

-

Incubate for a specified time (e.g., 4, 12, or 24 hours).

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[16]

Protocol 5: NF-κB Activation Assay (Immunofluorescence Microscopy)

This protocol is based on the detection of the nuclear translocation of the p65 subunit of NF-κB.[6][21][22][23]

Cell Culture and Treatment:

-

Grow cells (e.g., macrophages or other TLR4-expressing cells) on glass coverslips.

-

Treat the cells with Kdo2-Lipid A for a time course (e.g., 0, 15, 30, 60 minutes).

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

Microscopy and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kdo2-lipid A: structural diversity and impact on immunopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. matresearch.com [matresearch.com]

- 6. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immuno-Stimulatory Activity of Escherichia coli Mutants Producing Kdo2-Monophosphoryl-Lipid A or Kdo2-Pentaacyl-Monophosphoryl-Lipid A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Differences in Lipid A Structure on TLR4 Pro-Inflammatory Signaling and Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of 3‑Deoxy‑d-manno-oct-2-ulosonic Acid Derivatives to Perturb Escherichia coli Lipopolysaccharide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Kdo2-Lipid A of Escherichia coli, a defined endotoxin that activates macrophages via TLR-4 [escholarship.org]

- 12. umassmed.edu [umassmed.edu]

- 13. frederick.cancer.gov [frederick.cancer.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]

- 17. Kdo2-Lipid A of Escherichia coli, a defined endotoxin that activates macrophages via TLR-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. microbe-investigations.com [microbe-investigations.com]

- 20. lonzabio.jp [lonzabio.jp]

- 21. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 22. Measurement of NF-κB Activation in TLR-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Discovery, Isolation, and Application of Kdo2-Lipid A

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-deoxy-D-manno-octulosonic acid (Kdo)2-Lipid A is the minimal and essential structural component of lipopolysaccharide (LPS) required for the viability of most Gram-negative bacteria.[1][2] It functions as the hydrophobic anchor of LPS in the bacterial outer membrane and is the principal molecule responsible for the powerful endotoxic activity associated with Gram-negative infections.[3][4] Kdo2-Lipid A is a potent and highly specific agonist for the Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation protein 2 (MD-2), making it a critical tool for studying the mechanisms of innate immunity, sepsis, and for the development of novel vaccines and immunotherapeutics.[1][2] This guide provides an in-depth overview of the discovery of Kdo2-Lipid A, detailed protocols for its isolation and purification, methods for its characterization, and its role in activating downstream signaling pathways.

Discovery and Biosynthesis: The Raetz Pathway

The elucidation of the Kdo2-Lipid A structure and its function is intrinsically linked to the groundbreaking work of Christian R. H. Raetz and his colleagues, who systematically detailed the biosynthetic route of Lipid A in Escherichia coli. This nine-enzyme cascade, now known as the "Raetz pathway," begins in the cytoplasm and concludes on the inner leaflet of the inner membrane.[1][3] Understanding this pathway was crucial, as it identified the enzymatic steps that could be genetically targeted to create mutant bacterial strains that accumulate Kdo2-Lipid A, an intermediate that is not typically stored in wild-type cells.[5]

The biosynthesis of Kdo2-Lipid A is a highly conserved process among most Gram-negative bacteria and proceeds through nine sequential enzymatic reactions.[1][6] The pathway begins with UDP-N-acetylglucosamine and utilizes (R)-3-hydroxyacyl-acyl carrier protein as the acyl donor.[1][3] The key enzymes involved are LpxA, LpxC, LpxD, LpxH, LpxB, LpxK, WaaA (KdtA), LpxL, and LpxM.[1][7][8] The committed step in this pathway is catalyzed by the enzyme LpxC.[1]

Caption: The nine-enzyme Raetz pathway for Kdo2-Lipid A biosynthesis in E. coli.

Isolation and Purification of Kdo2-Lipid A

Kdo2-Lipid A is isolated from genetically modified Gram-negative bacteria, typically E. coli, in which downstream steps of LPS biosynthesis are inactivated. A common strategy is to use mutants deficient in heptosyltransferases (like the waaC and waaF genes) or ADP-L-glycero-D-manno-heptose-6-epimerase (rfaD gene), which prevents the addition of the core oligosaccharide to the Kdo2-Lipid A anchor.[5] This leads to the accumulation of Kdo2-Lipid A as the final LPS product. The E. coli strain WBB06 was historically used for this purpose, and a more robustly growing strain, WJW00 (a rfaD deletion mutant), has since been developed.[5]

The purification process is a multi-step procedure designed to separate the amphipathic Kdo2-Lipid A from other cellular components like proteins, nucleic acids, and phospholipids.[9][10]

Caption: A generalized workflow for the isolation and purification of Kdo2-Lipid A.

Experimental Protocol: Isolation and Purification

This protocol is a composite method based on established procedures for large-scale purification of Kdo2-Lipid A from heptose-deficient E. coli.[9][10][11][12]

1. Bacterial Culture and Harvest:

-

Grow a suitable E. coli mutant strain (e.g., WJW00) in a large-scale fermenter using appropriate media (e.g., Luria Broth) at 37°C with aeration.

-

Monitor cell growth by measuring optical density at 600 nm (OD600).

-

Harvest cells in the late logarithmic phase of growth by centrifugation (e.g., 10,000 x g for 15 minutes).

-

Wash the cell pellet twice with cold Phosphate-Buffered Saline (PBS), pH 7.2. The resulting cell paste can be stored at -80°C.

2. Crude Extraction (Hot Phenol-Water Method):

-

Resuspend the bacterial cell pellet in pre-warmed (68°C) sterile water.

-

Add an equal volume of pre-warmed (68°C) 90% phenol.

-

Stir the mixture vigorously at 68°C for 30 minutes. Caution: Work in a fume hood.

-

Cool the mixture in an ice bath and then centrifuge at 10,000 x g for 20 minutes to separate the phases.

-

Carefully collect the upper aqueous phase, which contains the crude LPS (Kdo2-Lipid A). The phenol phase and interface contain proteins and other lipids.

-

To maximize yield, re-extract the phenol phase with an equal volume of hot water, centrifuge, and combine the aqueous phases.

-

Dialyze the combined aqueous phase extensively against distilled water for 48-72 hours with multiple water changes to remove residual phenol.

-

Lyophilize the dialyzed sample to obtain a crude, dry powder.

3. Enzymatic Digestion:

-

Resuspend the lyophilized powder in a buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MgCl2).

-

Add DNase I and RNase A to a final concentration of 10 µg/mL each. Incubate at 37°C for 4-6 hours.

-

Add Proteinase K to a final concentration of 50 µg/mL. Incubate at 55°C for 4-6 hours or overnight.

-

Re-dialyze the sample against distilled water and lyophilize.

4. Purification by Chromatography:

-

Anion-Exchange Chromatography:

-

Dissolve the sample in a buffer containing a detergent (e.g., 1% deoxycholate) and apply it to a DEAE-cellulose column equilibrated in the same buffer.

-

Wash the column extensively to remove neutral contaminants.

-

Elute the bound Kdo2-Lipid A using a salt gradient (e.g., 0 to 1 M NaCl or ammonium acetate).

-

Collect fractions and monitor for Kdo2-Lipid A using a suitable assay (e.g., Kdo assay or SDS-PAGE with silver staining).

-

-

Reverse-Phase HPLC:

-

Pool and desalt the positive fractions.

-

Perform final purification using a C18 reverse-phase HPLC column.

-

Elute with a gradient of an organic solvent (e.g., acetonitrile) in a suitable buffer (e.g., ammonium acetate).

-

Collect the major peak corresponding to Kdo2-Lipid A.

-

Lyophilize the purified fraction to obtain Kdo2-Lipid A, often as an ammonium salt.

-

Structural Characterization

The purity and structural integrity of the isolated Kdo2-Lipid A must be rigorously confirmed. Mass spectrometry and NMR are the primary analytical techniques employed for this purpose.[9]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the intact molecule.[5][13] Tandem MS (MS/MS) provides structural information by fragmenting the molecule and analyzing the resulting ions, which can confirm the presence of the Kdo residues and the specific fatty acyl chains.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR provides detailed information about the chemical environment of protons in the molecule, confirming the structure and anomeric configurations of the sugar backbone and the attachment points of the acyl chains.[9]

| Parameter | Method | Typical Value for E. coli Kdo2-Lipid A | Reference |

| Molecular Ion [M-H]- | ESI-MS | m/z 2236.2 - 2236.4 | [5][14] |

| MS/MS Fragment (Loss of 1 Kdo) | ESI-MS/MS | m/z ~2016.2 | [5] |

| MS/MS Fragment (Loss of 2 Kdo) | ESI-MS/MS | m/z ~1796.3 (Lipid A) | [5][14] |

| Primary Acyl Chains | MS/NMR | (R)-3-hydroxymyristate (C14) | [1] |

| Secondary Acyl Chains | MS/NMR | Laurate (C12), Myristate (C14) | [1] |

Table 1: Key quantitative data for the characterization of E. coli Kdo2-Lipid A.

Biological Activity and TLR4 Signaling

Kdo2-Lipid A is biologically equivalent to full-length LPS in its ability to activate macrophages and other immune cells via the TLR4/MD-2 receptor complex.[1][9] Its purity and defined chemical structure make it a superior reagent for studying TLR4 signaling, as it eliminates the variability associated with heterogeneous LPS preparations.[9]

Upon binding to the MD-2 co-receptor, Kdo2-Lipid A induces the dimerization of TLR4, initiating two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.[15][16][17]

-

MyD88-Dependent Pathway: This is the early-phase response. The TLR4 TIR domain recruits the adaptor protein MyD88 (via TIRAP). This leads to the activation of IRAK kinases and TRAF6, culminating in the activation of the transcription factor NF-κB and MAP kinases.[18] The primary outcome is the rapid transcription and secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[16]

-

TRIF-Dependent Pathway: This pathway is initiated following the endocytosis of the TLR4 complex.[19] The adaptor TRIF (via TRAM) is recruited, leading to the activation of TRAF3 and the kinases TBK1/IKKε.[18] These kinases phosphorylate the transcription factor IRF3, which translocates to the nucleus to induce the expression of type I interferons (IFN-α/β) and other IFN-stimulated genes.[16][18][19] This pathway also contributes to a delayed phase of NF-κB activation.[19]

References

- 1. Kdo2-lipid A: structural diversity and impact on immunopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kdo2 -lipid A: structural diversity and impact on immunopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Kdo2-Lipid A of Escherichia coli, a defined endotoxin that activates macrophages via TLR-4 [escholarship.org]

- 10. Extraction, Purification and Characterization of Lipopolysaccharide from Escherichia coli and Salmonella typhi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification and Visualization of Lipopolysaccharide from Gram-negative Bacteria by Hot Aqueous-phenol Extraction [jove.com]

- 12. Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mass spectrometry advances in lipidomica: collision-induced decomposition of Kdo2-lipid A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]

- 16. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

The Indispensable Role of the Kdo Disaccharide in Lipid A Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid A, the membrane anchor of lipopolysaccharide (LPS) in Gram-negative bacteria, is a potent activator of the host innate immune system. Its biological activity is critically influenced by its intricate chemical structure. Central to this structure is the 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) disaccharide, a highly conserved component that plays a multifaceted role in the function of lipid A. This technical guide provides an in-depth exploration of the importance of the Kdo disaccharide, detailing its contribution to bacterial viability, its pivotal role in the recognition by the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex, and the downstream signaling pathways it initiates. We present a compilation of quantitative data, detailed experimental methodologies for the analysis of Kdo-lipid A, and visual representations of key biological pathways to offer a comprehensive resource for researchers in the fields of immunology, microbiology, and drug development.

Introduction: The Architecture of a Potent Immunostimulant

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a formidable molecule that serves as a crucial structural element for the bacterium and a potent elicitor of the host's innate immune response. LPS is composed of three distinct domains: the O-antigen, the core oligosaccharide, and the lipid A moiety. Lipid A is the hydrophobic anchor that embeds the LPS molecule into the bacterial outer membrane and is the principal determinant of its endotoxic activity.[1][2]

The canonical structure of lipid A from Escherichia coli consists of a β(1'→6)-linked disaccharide of glucosamine, which is typically hexa-acylated and phosphorylated at the 1 and 4' positions. Covalently attached to the 6'-position of the distal glucosamine unit is a disaccharide of 3-deoxy-D-manno-oct-2-ulosonic acid, commonly known as Kdo.[1][3] This Kdo2-lipid A structure is the minimal essential component for the viability of most Gram-negative bacteria.[1][3] The presence and structure of the Kdo disaccharide are not merely decorative; they are fundamentally important for the proper function of lipid A, influencing the structural integrity of the bacterial outer membrane and modulating the interaction with the host's immune system.

The Kdo Disaccharide: A Keystone for Bacterial Survival and Pathogenesis

The Kdo disaccharide is indispensable for the survival of most Gram-negative bacteria. Its biosynthesis is a tightly regulated process, and mutations in the enzymes responsible for Kdo synthesis or its transfer to lipid A are often lethal.[1]

2.1. Maintaining Outer Membrane Integrity: The Kdo disaccharide is crucial for the correct assembly and stability of the outer membrane. It acts as a bridge between the hydrophobic lipid A and the hydrophilic core oligosaccharide and O-antigen. The absence of Kdo leads to a truncated LPS molecule, which compromises the integrity of the outer membrane, making the bacteria more susceptible to antibiotics and environmental stresses.[1]

2.2. A Prerequisite for Further LPS Assembly: The inner Kdo residue serves as the attachment point for the rest of the core oligosaccharide.[1] The biosynthesis of the complete LPS molecule is a sequential process, and the addition of the Kdo disaccharide is a critical early step. Without it, the subsequent addition of heptoses and other sugars of the core and the O-antigen cannot occur, leading to the production of a severely truncated and functionally impaired LPS.

Molecular Recognition: The Kdo Disaccharide's Role in TLR4/MD-2 Activation

The primary mechanism by which the host immune system detects Gram-negative bacterial infection is through the recognition of lipid A by the Toll-like receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation factor 2 (MD-2).[4] The Kdo disaccharide, while not directly binding to the MD-2 pocket, plays a crucial role in the proper presentation of lipid A to the receptor complex and the subsequent activation of downstream signaling.

3.1. The TLR4/MD-2 Receptor Complex: TLR4 is a transmembrane protein that requires MD-2 to bind lipid A. The lipid A molecule binds to a hydrophobic pocket within MD-2. This binding event induces a conformational change in the TLR4/MD-2 complex, leading to its dimerization and the initiation of intracellular signaling cascades.[4]

3.2. Influence of Kdo on Lipid A Presentation: The Kdo disaccharide influences the conformation and aggregation state of lipid A in aqueous environments. This, in turn, affects how lipid A is extracted from the bacterial membrane by host proteins like Lipopolysaccharide Binding Protein (LBP) and presented to CD14, which then loads it onto the TLR4/MD-2 complex. While the acyl chains of lipid A are the primary determinants for binding to the MD-2 pocket, the Kdo moiety is thought to contribute to the overall molecular shape and electrostatic interactions that facilitate the initial recognition and binding process. The activity of Kdo2-Lipid A is comparable to that of full-length LPS in activating TLR4.[5]

Downstream Signaling: From Recognition to Inflammatory Response

The dimerization of the TLR4/MD-2 complex upon binding to Kdo2-lipid A triggers a cascade of intracellular signaling events, culminating in the production of pro-inflammatory cytokines and the activation of the innate immune response. This signaling is primarily mediated through two distinct pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

4.1. The MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

4.2. The TRIF-Dependent Pathway: This pathway is initiated from endosomes following the internalization of the TLR4 complex and leads to the activation of the transcription factor IRF3, resulting in the production of type I interferons.

Diagram of TLR4 Signaling Pathways

Caption: TLR4 signaling initiated by Kdo2-Lipid A.

Quantitative Analysis of Kdo-Lipid A Interactions and Activity

The biological activity of lipid A is highly dependent on its chemical structure. The presence of the Kdo disaccharide, along with the acylation and phosphorylation pattern, fine-tunes the endotoxic potency.

Table 1: Binding Affinities and Endotoxin Activity of Lipid A and its Analogs

| Ligand | Receptor/Binding Protein | Method | Affinity (Kd) / Activity | Reference |

| LPS | TLR4-MD-2 | Surface Plasmon Resonance | ~3 nM | [6] |

| LPS | CD14 | Surface Plasmon Resonance | 8.7 µM | [7] |

| LPS | MD-2 | Surface Plasmon Resonance | 2.3 µM | [7] |

| Kdo2-Lipid A | TLR4/MD-2 | Cell-based reporter assay | Activity comparable to LPS | [5] |

| Kdo2-Lipid A | TLR4-deficient cells | Cell-based reporter assay | >1000-fold reduced activity | [5] |

Table 2: Kinetic Parameters of Key Enzymes in Kdo2-Lipid A Biosynthesis (E. coli)

| Enzyme | Gene | Function | Km | kcat | Reference |

| Kdo Transferase | waaA | Transfers Kdo to lipid IVA | - | - | [8] |

Experimental Methodologies

A variety of sophisticated techniques are employed to study the structure and function of Kdo-lipid A.

6.1. Extraction and Purification of Kdo2-Lipid A

A common method for extracting and purifying lipid A from bacterial cultures is the Bligh-Dyer method, followed by mild acid hydrolysis to cleave the Kdo-core linkage.

Detailed Protocol: Bligh-Dyer Lipid Extraction

-

Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the pellet with phosphate-buffered saline (PBS).

-

Lysis and Single-Phase Mixture: Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8 v/v/v). Stir for 1-2 hours at room temperature to lyse the cells and extract lipids.

-

Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v). Vortex thoroughly and centrifuge to separate the phases.[9]

-

Collection of Lipid Fraction: The lower organic phase, containing the lipids, is carefully collected.

-

Washing: The organic phase is washed with an "authentic upper phase" (prepared by performing the same procedure with water instead of a cell suspension) to remove non-lipid contaminants.[9]

-

Drying: The purified lipid fraction is dried under a stream of nitrogen or by rotary evaporation.

Diagram of Bligh-Dyer Extraction Workflow

Caption: Workflow for lipid extraction using the Bligh-Dyer method.

6.2. Structural Analysis by Mass Spectrometry and NMR

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a powerful technique for determining the precise molecular weight of Kdo2-lipid A and its variants. Samples are typically dissolved in a mixture of acetonitrile and water with a small amount of ammonium acetate and infused into the mass spectrometer.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly useful for analyzing the phosphorylation state of lipid A. Samples are dissolved in a suitable solvent system, such as a mixture of CDCl3, CD3OD, and D2O, to obtain high-resolution spectra.[11][12]

6.3. Functional Analysis of TLR4 Activation

HEK-Blue™ TLR4 Reporter Cell Assay: This commercially available cell line is engineered to express human TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.

Detailed Protocol: HEK-Blue™ TLR4 Activation Assay

-

Cell Culture: Culture HEK-Blue™ hTLR4 cells in DMEM supplemented with 10% FBS and selection antibiotics.

-

Cell Plating: Seed the cells in a 96-well plate at a density of approximately 25,000 cells per well.[13]

-

Stimulation: Add various concentrations of the Kdo-lipid A samples to the wells. Include positive (e.g., commercial LPS) and negative (e.g., sterile water) controls.[14]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.[13][14]

-

Detection: Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell supernatant. The development of a color change, which can be quantified using a spectrophotometer at 620-655 nm, is proportional to the level of TLR4 activation.[13]

6.4. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be used to quantify the amount of lipid A in a sample.

Detailed Protocol: Direct ELISA for Lipid A

-

Coating: Coat the wells of a microtiter plate with a capture antibody specific for lipid A, diluted in a coating buffer (e.g., carbonate-bicarbonate buffer). Incubate overnight at 4°C.[15]

-

Blocking: Wash the plate and block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS).[16]

-

Sample Incubation: Add the lipid A-containing samples and standards to the wells and incubate for 2 hours at room temperature.[15]

-

Detection Antibody: Add an enzyme-conjugated detection antibody that also recognizes lipid A. Incubate for 1-2 hours at room temperature.

-

Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP).

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of lipid A in the sample.

The Kdo Disaccharide as a Target for Drug Development

The essentiality of the Kdo disaccharide and the enzymes involved in its biosynthesis and attachment to lipid A make this pathway an attractive target for the development of novel antimicrobial agents. Inhibitors of the Kdo transferase (WaaA) or other enzymes in the Kdo biosynthetic pathway could disrupt the formation of a functional LPS, leading to increased bacterial susceptibility to other antibiotics and the host immune system.

Furthermore, understanding the precise role of the Kdo disaccharide in modulating TLR4 activation can inform the design of novel vaccine adjuvants and immunomodulatory drugs. Synthetic lipid A analogs with modified Kdo structures could be developed to either potently activate the immune system for enhanced vaccine efficacy or to act as TLR4 antagonists to treat inflammatory conditions such as sepsis.

Conclusion

The Kdo disaccharide is far more than a simple linker molecule in the structure of lipid A. It is a critical component for the viability of most Gram-negative bacteria, essential for maintaining the integrity of the outer membrane, and a key player in the intricate dance of molecular recognition between the bacterium and the host's innate immune system. A thorough understanding of the structure and function of the Kdo disaccharide, facilitated by the advanced analytical and functional assays detailed in this guide, is paramount for the development of new strategies to combat Gram-negative bacterial infections and to harness the immunomodulatory potential of lipid A for therapeutic purposes. The continued exploration of this small but mighty sugar moiety will undoubtedly unlock new avenues for the design of novel antibiotics, adjuvants, and anti-inflammatory agents.

References

- 1. Kdo2-lipid A: structural diversity and impact on immunopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Variation, Modification and Engineering of Lipid A in Endotoxin of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Recognition of lipid A variants by the TLR4-MD-2 receptor complex [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Lipopolysaccharide Interaction with Cell Surface Toll-like Receptor 4-MD-2: Higher Affinity than That with MD-2 or CD14 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of binding of LPS to recombinant CD14, TLR4, and MD-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. tabaslab.com [tabaslab.com]

- 10. researchgate.net [researchgate.net]

- 11. A pipeline for making 31P NMR accessible for small- and large-scale lipidomics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. 101.200.202.226 [101.200.202.226]

- 14. TLR4 activation assay [bio-protocol.org]

- 15. mabtech.com [mabtech.com]

- 16. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]

The Chemical Synthesis of Kdo2-Lipid A Derivatives: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthetic strategies, experimental protocols, and biological evaluation of Kdo2-Lipid A derivatives, potent modulators of the innate immune system.

Introduction

Kdo2-Lipid A is the minimal and most conserved bioactive component of lipopolysaccharide (LPS), the major constituent of the outer membrane of Gram-negative bacteria. It is a potent agonist of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex, playing a crucial role in initiating the innate immune response. The unique immunostimulatory properties of Kdo2-Lipid A have garnered significant interest in its synthetic derivatives as potential vaccine adjuvants, immunotherapeutics, and tools to study TLR4 signaling. This technical guide provides a comprehensive overview of the chemical synthesis of Kdo2-Lipid A derivatives, detailing the synthetic strategies, experimental methodologies, and structure-activity relationships that govern their biological function.

Core Synthetic Strategies

The chemical synthesis of Kdo2-Lipid A and its derivatives is a complex undertaking due to the molecule's intricate structure, which includes a bis-phosphorylated β(1'→6)-linked diglucosamine backbone, multiple acyl chains, and two 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues. The synthesis typically follows a convergent strategy, where the lipid A backbone and the Kdo donor are prepared separately and then coupled.

Key synthetic challenges include:

-

Stereoselective Glycosylation: Formation of the β(1'→6) linkage of the diglucosamine backbone and the α-glycosidic linkages of the Kdo residues.

-

Regioselective Acylation: Introduction of multiple fatty acid chains at specific positions on the glucosamine units.

-

Phosphorylation: Installation of the phosphate groups at the 1 and 4' positions.